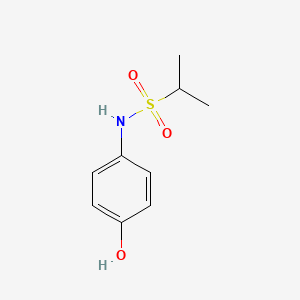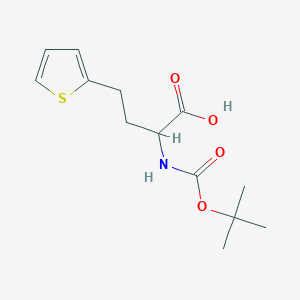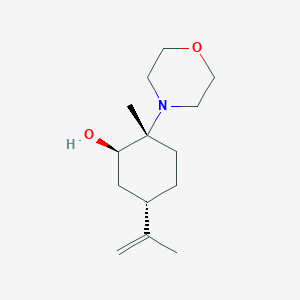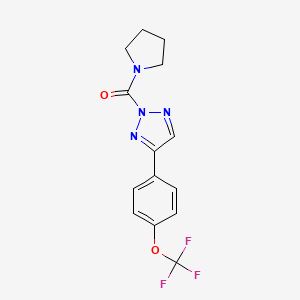![molecular formula C23H31ClN2O B12636182 N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is a chemical compound known for its significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride typically involves the reaction of 1-phenyl-5-(1-piperidinyl)pentan-1-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiarrhythmic agent and its effects on the cardiovascular system.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. It is known to modulate the activity of potassium channels, leading to prolonged action potentials in cardiac cells. This property makes it a potential candidate for the treatment of arrhythmias .
Comparison with Similar Compounds
Similar Compounds
N-[1-phenyl-5-(diethylamino)pentyl]benzamide hydrochloride: Another benzamide derivative with similar pharmacological properties.
N-[1-phenyl-5-(1-piperidinyl)pentyl]urea hydrochloride: A structurally related compound with different biological activities
Uniqueness
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is unique due to its specific interaction with potassium channels and its potential use as an antiarrhythmic agent. Its structural features, such as the piperidine ring and benzamide moiety, contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H31ClN2O |
|---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
N-(1-phenyl-5-piperidin-1-ylpentyl)benzamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c26-23(21-14-6-2-7-15-21)24-22(20-12-4-1-5-13-20)16-8-11-19-25-17-9-3-10-18-25;/h1-2,4-7,12-15,22H,3,8-11,16-19H2,(H,24,26);1H |
InChI Key |
LTOSSXNAJWVHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)


![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)




